

Penetratin-Arg: A Gateway to the Cell Nucleus for Advanced Cargo Delivery

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Compound of Interest

Compound Name: Penetratin-Arg

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Penetratin, a cell-penetrating peptide (CPP) derived from the Antennapedia homeodomain, has emerged as a powerful tool for intracellular delivery of various molecular cargoes.[1] The arginine-rich analogue, **Penetratin-Arg**, in which lysine residues are substituted with arginines, has demonstrated enhanced cellular uptake, making it a particularly promising vector for therapeutic and research applications.[2] This document provides detailed application notes and experimental protocols for utilizing **Penetratin-Arg** to deliver cargo to the cell nucleus, targeting researchers, scientists, and professionals in drug development.

Penetratin-Arg facilitates the translocation of a wide range of molecules, including peptides, proteins, nucleic acids, and nanoparticles, across the cell membrane.[3][4] Its mechanism of entry is understood to be a dual process involving both direct membrane penetration and energy-dependent endocytosis.[5][6] The positively charged arginine residues play a crucial role in the initial electrostatic interactions with the negatively charged cell surface, initiating uptake.[7]

These application notes will guide users through the principles of **Penetratin-Arg**-mediated delivery, quantitative aspects of its efficiency, and detailed protocols for cargo conjugation and assessment of nuclear delivery.

Quantitative Data on Penetratin-Mediated Cargo Delivery

The efficiency of cargo delivery by Penetratin and its analogues can be influenced by several factors, including the nature of the cargo, the cell type, and the concentration of the peptide-cargo conjugate.[3][4] The following tables summarize representative quantitative data from studies investigating Penetratin-mediated cellular uptake and nuclear localization. It is important to note that the efficiency of **Penetratin-Arg** is generally considered to be higher than that of the original Penetratin sequence due to the increased number of arginine residues.

Cargo Type	Cell Line	Penetratin Concentration (μM)	Uptake Efficiency (%)	Nuclear Localization (%)	Reference
DNA Oligonucleotide	Various	100	Not specified	Strong nuclear signal	[8]
β-galactosidase	HeLa	Not specified	Not specified	Not specified	[1]
Phosphopeptide	MDA-MB-231	Not specified	Enhanced uptake	Not specified	[9]

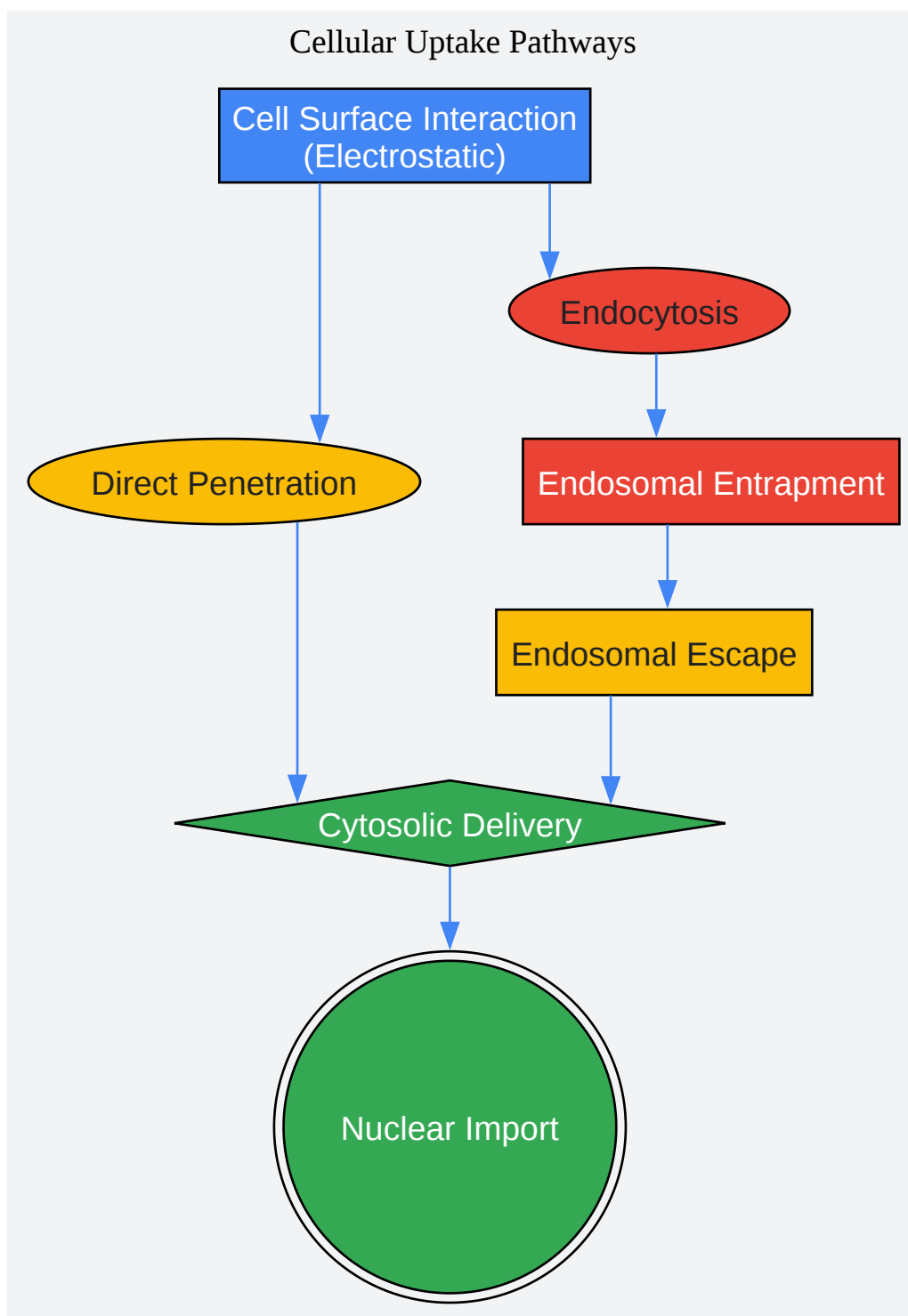
Table 1: Cellular Uptake and Nuclear Localization of Penetratin-Cargo Conjugates. This table provides an overview of the delivery efficiency of various cargoes using Penetratin. The exact percentages can vary significantly based on experimental conditions.

CPP	Neuroprotectio n in Glutamic Acid Model (IC50 μ M)	Neuroprotectio n in Kainic Acid Model (IC50 μ M)	Neuroprotectio n in in vitro Ischemia Model (IC50 μ M)	Reference
Arg-9	0.78	0.81	6.0	[10]
Penetratin	3.4	2.0	>10	[10]
TAT-D	13.9	6.2	7.1	[10]
Pep-1	Ineffective	Ineffective	>10	[10]

Table 2: Comparative Neuroprotective Efficacy of Different Cell-Penetrating Peptides. This table highlights the potent neuroprotective effects of Arg-9, a poly-arginine peptide similar in principle to **Penetratin-Arg**, in comparison to other CPPs.

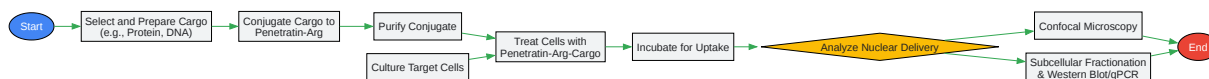
Signaling Pathways and Experimental Workflows

To visualize the mechanisms and procedures involved in **Penetratin-Arg** mediated delivery, the following diagrams have been generated using the DOT language.



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Figure 1: Cellular uptake mechanisms of **Penetratin-Arg**. This diagram illustrates the two primary pathways for cellular entry.



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